

Certificate of analysis for Bisphenol B-13C12 reference standard

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Compound of Interest

Compound Name: *Bisphenol B-13C12*

Cat. No.: *B13854380*

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Comparative Guide to Bisphenol B-¹³C₁₂ Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available Bisphenol B-¹³C₁₂ (BPB-¹³C₁₂) reference standards. The information is intended to assist researchers in selecting the most suitable standard for their analytical and research needs, with a focus on purity, isotopic labeling, and available documentation.

Product Performance Comparison

The selection of a high-quality, reliable reference standard is critical for the accuracy and reproducibility of experimental results. While specific batch data varies, the following table summarizes the typical product specifications for Bisphenol B-¹³C₁₂ from leading suppliers. Researchers should always consult the lot-specific Certificate of Analysis (CoA) for precise data.

Parameter	Supplier A (Typical)	Supplier B (Typical)	Supplier C (Typical)
Chemical Purity (by HPLC/GC)	≥98%	≥99%	≥98%
Isotopic Purity (¹³ C Enrichment)	≥99 atom % ¹³ C	≥99 atom % ¹³ C	≥99 atom % ¹³ C
Chemical Formula	C ₄ ¹³ C ₁₂ H ₁₈ O ₂	C ₄ ¹³ C ₁₂ H ₁₈ O ₂	C ₄ ¹³ C ₁₂ H ₁₈ O ₂
Molecular Weight	254.22	254.23	254.22
Format	Neat Solid	Neat Solid	Solution (e.g., 100 µg/mL in Acetonitrile)
Certificate of Analysis	Provided	Provided	Provided
Intended Use	LC-MS/MS, GC-MS	Research and Analytical Applications	Method Validation, Calibration

Experimental Protocols

Protocol for Quantification of Bisphenol B in Serum using LC-MS/MS

This protocol outlines a typical workflow for the quantitative analysis of Bisphenol B in human serum samples using a Bisphenol B-¹³C₁₂ internal standard.

1. Sample Preparation:

- Thaw serum samples at room temperature.
- To 100 µL of serum, add 10 µL of Bisphenol B-¹³C₁₂ internal standard solution (e.g., at 1 µg/mL in methanol).
- Add 200 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.

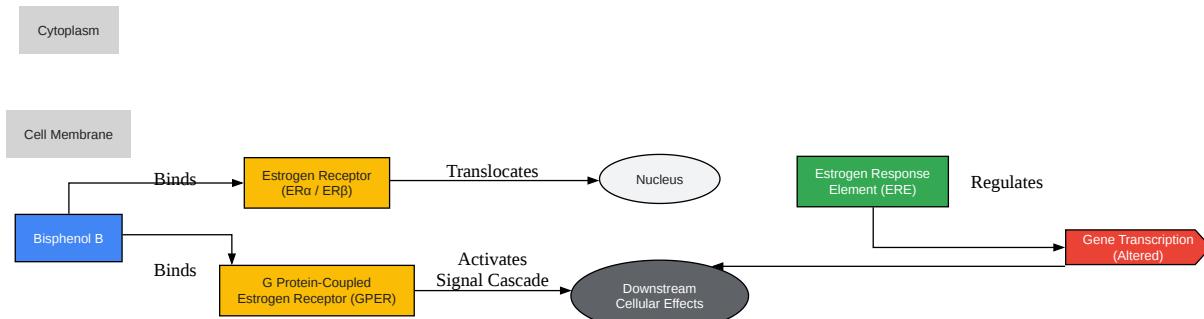
2. LC-MS/MS Analysis:

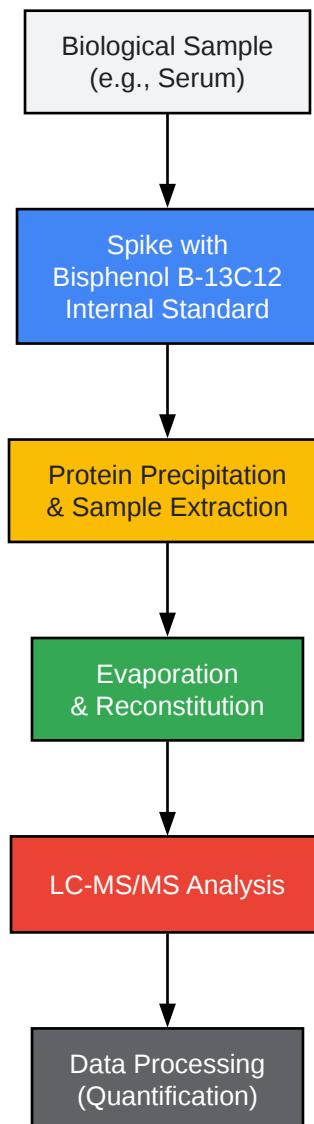
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Monitoring: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Bisphenol B: Monitor appropriate precursor and product ion transitions.
- Bisphenol B- $^{13}\text{C}_{12}$: Monitor the corresponding mass-shifted precursor and product ion transitions.
- Data Analysis: Quantify Bisphenol B concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Signaling Pathway of Bisphenol B

Bisphenol B, similar to Bisphenol A, is an endocrine-disrupting chemical that can interfere with normal hormonal signaling. A primary mechanism of action involves its interaction with estrogen receptors.[\[1\]](#)[\[2\]](#)[\[3\]](#)





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